molecular formula C15H15FN2O2 B2725422 N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide CAS No. 1436173-27-1

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2725422
CAS No.: 1436173-27-1
M. Wt: 274.295
InChI Key: DQTJRBCRIQHSDY-UHFFFAOYSA-N
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Description

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, along with an ethoxymethyl-substituted phenyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxymethyl Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate to form 4-(ethoxymethyl)phenol.

    Nitration and Reduction: The intermediate undergoes nitration using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride to yield 4-(ethoxymethyl)aniline.

    Coupling with Fluoropyridine: The final step involves coupling 4-(ethoxymethyl)aniline with 6-fluoropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(Ethoxymethyl)benzoic acid derivative.

    Reduction: N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorine atom and carboxamide group play crucial roles in enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide
  • N-[4-(Ethoxymethyl)phenyl]-5-fluoropyridine-3-carboxamide
  • N-[4-(Ethoxymethyl)phenyl]-6-chloropyridine-3-carboxamide

Uniqueness

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide is unique due to the presence of the ethoxymethyl group, which imparts specific steric and electronic properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it distinct from its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

N-[4-(ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-10-11-3-6-13(7-4-11)18-15(19)12-5-8-14(16)17-9-12/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJRBCRIQHSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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